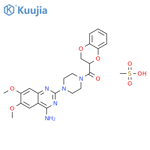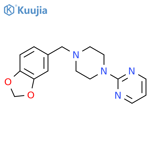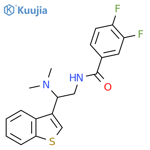N-アリールピペラジン
N-Arylpiperazines are a class of compounds derived from piperazine, with an aromatic group attached to the nitrogen atom of the piperazine ring. These molecules exhibit a diverse range of structural variations depending on the nature and position of the aryl substituent. They have been of significant interest in pharmaceutical research due to their potential as modulators of various biological targets, including receptors and ion channels.
Structurally, N-arylpiperazines possess a piperazine ring with an aromatic group attached at the nitrogen atom, which can vary from simple phenyl groups to more complex heterocyclic or alkyl-substituted aromatics. This structural flexibility allows for the design of compounds with specific functional properties and selectivity.
In pharmaceutical applications, N-arylpiperazines have shown promise in treating conditions such as pain, neuropsychiatric disorders, and gastrointestinal issues. Their ability to interact with multiple receptor types makes them attractive candidates for drug development. However, their pharmacological effects can be influenced by factors like hydrophobicity, electronic properties of the substituent group, and steric hindrance.
Due to their structural diversity and potential therapeutic applications, N-arylpiperazines are an active area of research in medicinal chemistry and organic synthesis.

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
 |
2-(Piperazin-1-yl)pyrazine | 34803-68-4 | C8H12N4 |
 |
3-piperazin-1-yl-1,2-benzothiazole | 87691-87-0 | C11H13N3S |
 |
Doxazosin mesylate | 77883-43-3 | C24H29N5O8S |
 |
1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)- | 105565-56-8 | C18H22F2N4O |
 |
Prazobind | 107021-36-3 | C23H27N5O3 |
 |
Lorcinadol | 104719-71-3 | C17H19ClN4 |
 |
Ziprasidone Hydrochloride | 122883-93-6 | C21H22Cl2N4OS |
 |
Sipatrigine | 130800-90-7 | C15H16Cl3N5 |
 |
5-Methoxy-4-(piperazin-1-yl)pyrimidine | 141071-86-5 | C9H14N4O |
 |
Piribedil | 3605-01-4 | C16H18N4O2 |
関連文献
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
推奨される供給者
-
钜澜化工科技(青岛)有限公司Factory Trade Brand reagents会社の性質: Private enterprises
-
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Nanjing Jubai BiopharmFactory Trade Brand reagents会社の性質: Private enterprises
-
Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品




